molecular formula C17H19NO5S B5174700 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester

Cat. No.: B5174700
M. Wt: 349.4 g/mol
InChI Key: OQGVFRQCGIFXFF-UHFFFAOYSA-N
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Description

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific conditions such as the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent or basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes with optimization for yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Properties

IUPAC Name

6-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-23-17(22)13-11-7-4-8-12(11)24-15(13)18-14(19)9-5-2-3-6-10(9)16(20)21/h2-3,9-10H,4-8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGVFRQCGIFXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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